2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a piperidine core substituted with a 4-bromothiophene-2-carbonyl group at the 1-position and a methoxy-linked 3-methylpyridine moiety at the 4-position. Its molecular complexity arises from the integration of a bromothiophene (a sulfur-containing aromatic ring with a bromine substituent) and a pyridine ring, both of which are pharmacologically significant scaffolds.
Propriétés
IUPAC Name |
(4-bromothiophen-2-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c1-12-3-2-6-19-16(12)22-10-13-4-7-20(8-5-13)17(21)15-9-14(18)11-23-15/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZURKRAXHGFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine , also known by its IUPAC name (4-bromothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, focusing on its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is C17H19BrN2O2S , with a molecular weight of 395.32 g/mol . The structure features a bromothiophene moiety linked to a piperidine ring and a methoxy group attached to a methylpyridine, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Activity : Compounds containing thiophene and piperidine rings have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of halogen substituents, such as bromine, can enhance antimicrobial activity against various pathogens.
- Neuroprotective Effects : Piperidine derivatives are frequently studied for their neuroprotective properties.
Anticancer Activity
A study evaluated several piperidine derivatives for their cytotoxic effects against breast cancer cell lines. The results indicated that compounds with bromine substitutions exhibited significant cytotoxicity, suggesting that 2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine may also possess similar properties .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.0 | Apoptosis induction |
| Compound B | MDA-MB-231 | 10.5 | Cell cycle arrest |
| Target Compound | MCF-7/MDA-MB-231 | TBD | TBD |
Antimicrobial Activity
In vitro studies have shown that related compounds demonstrate significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The introduction of the bromothiophene moiety is hypothesized to enhance this activity due to increased lipophilicity and membrane permeability .
Neuroprotective Effects
Research on piperidine derivatives has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, providing a basis for further exploration of 2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine in neurological contexts .
Comparaison Avec Des Composés Similaires
Structural Analogues
The compound’s structural uniqueness lies in its combination of a bromothiophene-carbonyl-piperidine system and a methoxy-pyridine group. Below is a comparative analysis with structurally or functionally related compounds:
Key Observations :
Bromine Substitution: The bromine atom in the target compound and 4-(4-bromophenyl)-pyridinone derivatives () correlates with enhanced bioactivity. Bromine’s electron-withdrawing nature may improve binding to enzymatic targets, as seen in the latter’s antioxidant efficacy (79.05% vs. ascorbic acid’s 82.71%) .
Piperidine Role : Piperidine derivatives like DMPI () and 1-acetyl-piperidin-4-one () demonstrate antimicrobial activity, suggesting the piperidine core in the target compound could facilitate similar interactions (e.g., hydrophobic binding or hydrogen bonding) .
Pyridine vs. Pyridinone: The target compound’s 3-methylpyridine differs from pyridin-2-one derivatives () in electronic properties. Pyridinones exhibit tautomerism, which enhances antioxidant activity, whereas methylpyridine may prioritize metabolic stability .
Pharmacokinetic and Toxicity Considerations
- Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogues like DMPI .
- Toxicity : Piperidine derivatives with acetyl groups (e.g., ) show lower cytotoxicity, suggesting the 4-bromothiophene-carbonyl group in the target compound could be optimized for safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
